REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.[CH3:11][NH:12][NH2:13]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([N:12]([CH3:11])[NH2:13])=[S:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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17 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)N=C=S
|
Name
|
methylhydrazine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to collect colorless crystalline N-(4-chlorophenyl)-1-methylhydrazinecarbothioamide (18.4 g, mp 152°-154° C.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)NC(=S)N(N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |